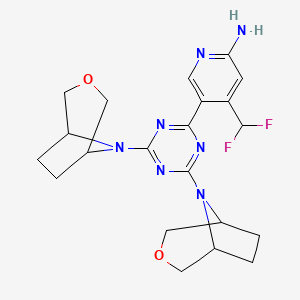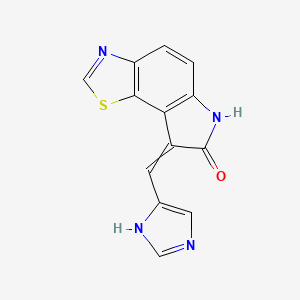
4-Methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
Descripción general
Descripción
4-Methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one is a natural product found in Piper methysticum and Piper majusculum with data available.
Aplicaciones Científicas De Investigación
Protecting Group in Organic Synthesis : Reese, Saffhill, and Sulston (1970) discussed the use of a symmetrical ketal function, specifically 4-methoxytetrahydropyran-4-yl, as an alternative to the tetrahydropyranyl protecting group in organic synthesis. This function is noted for its good hydrolysis properties and yields in crystalline derivatives (Reese, Saffhill, & Sulston, 1970).
Chemical Reaction Study : March, Moreno-Mañas, and Ripoll (1987) explored the reactions of a related compound, 4-methoxy-6-(phenylthiomethyl)-2H-pyran-2-one, finding that experimental conditions influenced the competition between different rearrangements, leading to various products (March, Moreno-Mañas, & Ripoll, 1987).
Diversity-Oriented Synthesis for Biological Screening : Zaware et al. (2011) synthesized a diverse library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, providing a rapid method to access non-natural compounds for biological target screening (Zaware et al., 2011).
Vinyl Ether Hydrolysis : Burt, Chiang, and Kresge (1980) studied the hydrolysis of 2-Methoxy-2,3-dihydropyran, showing a normal mechanism for vinyl ether hydrolysis with some occurrence via acetal functional group reaction (Burt, Chiang, & Kresge, 1980).
Synthesis of Functionalized 2-Piperidones : Jao et al. (1996) demonstrated the selective synthesis of functionalized 2-piperidones using arylsulfonyl and alkoxysulfonyl isocyanates with related 3,4-dihydro-2-methoxy-2H-pyrans (Jao et al., 1996).
Catalyzed Synthesis of 2,3-Dihydro-4-pyranones : Kotani et al. (2016) used a chiral phosphine oxide to catalyze the stereoselective synthesis of highly functionalized 2,3-dihydro-4-pyranones, achieving high diastereo- and enantioselectivities (Kotani et al., 2016).
Fused Cyclic Polyethers Synthesis : Tan and Schreiber (2000) presented a method for synthesizing fused cyclic polyethers using dihydropyran as a key intermediate, highlighting a mercury-catalyzed transetherification cyclization route (Tan & Schreiber, 2000).
Synthesis of Dihydropyranonucleoside : Kan-no et al. (2014) synthesized a dihydropyranonucleoside, a potential anti-HIV agent, using an oxidative glycosylation reaction mediated by hypervalent iodine (Kan-no et al., 2014).
Synthesis of Diospongin B : Rybak and Hall (2015) developed a method for the efficient synthesis of diospongin B, a diarylheptanoid natural product, with high stereoselectivity and regioselectivity (Rybak & Hall, 2015).
Cytotoxic and Antifungal Constituents Production : Wu et al. (2015) explored endophytic fungi from Dendrobium officinale, which produced novel cytotoxic and antifungal compounds, showing potential in preventing or treating pathogens and tumors (Wu et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859419 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1635-33-2 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






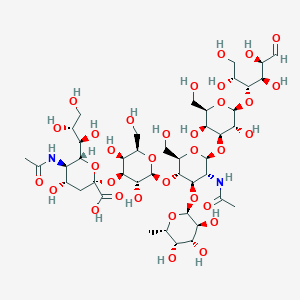
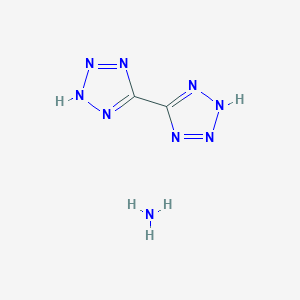
![(3Z)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B8181718.png)
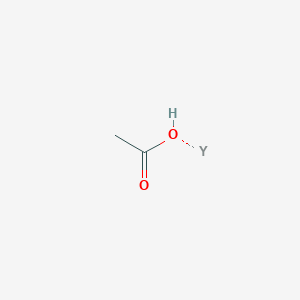

![(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin-4-amine](/img/structure/B8181730.png)

